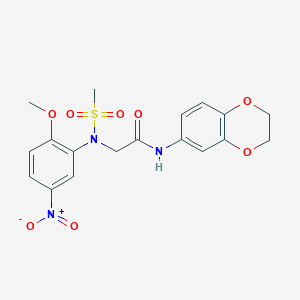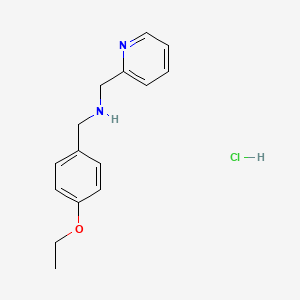![molecular formula C22H27N5O4 B4172314 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4172314.png)
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives that have been studied extensively for their pharmacological properties.
Mecanismo De Acción
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes or proteins. In cancer research, this compound inhibits the activity of CK2, which leads to the inhibition of cell growth and induction of apoptosis. In Alzheimer's disease research, this compound inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine and improvement in cognitive function. In Parkinson's disease research, this compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound improves cognitive function by increasing the levels of acetylcholine. In Parkinson's disease research, this compound protects dopaminergic neurons from oxidative stress and inflammation, which leads to an improvement in motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments include its potency, selectivity, and low toxicity. This compound has been shown to have a high potency in inhibiting specific enzymes or proteins, which makes it a valuable tool for studying their biological functions. This compound is also selective in its inhibition, which reduces the risk of off-target effects. Moreover, this compound has a low toxicity profile, which makes it a safer option for in vitro and in vivo experiments.
The limitations of using this compound in lab experiments include its limited solubility and stability. This compound has limited solubility in water, which can affect its bioavailability and pharmacokinetics. Moreover, this compound is unstable in acidic conditions, which can affect its potency and selectivity.
Direcciones Futuras
The potential applications of N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide in various diseases make it an exciting target for future research. Some of the future directions for this compound research include:
1. Development of this compound analogs with improved solubility and stability.
2. Investigation of the efficacy of this compound in combination with other therapeutic agents.
3. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigation of the role of this compound in other diseases such as diabetes and cardiovascular diseases.
5. Development of this compound as a diagnostic tool for specific diseases.
Conclusion:
This compound is a chemical compound that has shown promising results as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and its role in various diseases.
Aplicaciones Científicas De Investigación
N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
In Alzheimer's disease research, this compound has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, this compound has been studied for its potential as a neuroprotective agent. This compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)phenyl]-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-24-8-10-25(11-9-24)19-5-3-2-4-18(19)23-22(28)17-6-7-20(21(16-17)27(29)30)26-12-14-31-15-13-26/h2-7,16H,8-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPIASGNVHSVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(cyclohexylamino)carbonyl]-3,3,3-trifluoro-2-phenylalaninate](/img/structure/B4172239.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4172246.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4172258.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B4172261.png)

![N-cyclohexyl-N'-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B4172276.png)

![N-(2-{2-[(4-biphenylyloxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4172288.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4172293.png)

![N-(3'-acetyl-1-benzyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4172306.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4172307.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4172310.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4172329.png)
